Cas no 1631145-96-4 ((E)-3-(4-Fluorobenzylidene)-1-methylpiperidin-4-one)

(E)-3-(4-Fluorobenzylidene)-1-methylpiperidin-4-one 化学的及び物理的性質
名前と識別子
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- (E)-3-(4-Fluorobenzylidene)-1-methylpiperidin-4-one
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- インチ: 1S/C13H14FNO/c1-15-7-6-13(16)11(9-15)8-10-2-4-12(14)5-3-10/h2-5,8H,6-7,9H2,1H3
- InChIKey: KMGBTYXTGKCJOB-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C=C1C(CCN(C)C1)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 292
- トポロジー分子極性表面積: 20.3
- XLogP3: 1.8
(E)-3-(4-Fluorobenzylidene)-1-methylpiperidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A129009151-1g |
(E)-3-(4-Fluorobenzylidene)-1-methylpiperidin-4-one |
1631145-96-4 | 95% | 1g |
$400.00 | 2022-04-02 |
(E)-3-(4-Fluorobenzylidene)-1-methylpiperidin-4-one 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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(E)-3-(4-Fluorobenzylidene)-1-methylpiperidin-4-oneに関する追加情報
Introduction to (E)-3-(4-Fluorobenzylidene)-1-methylpiperidin-4-one (CAS No. 1631145-96-4)
(E)-3-(4-Fluorobenzylidene)-1-methylpiperidin-4-one is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1631145-96-4, has garnered attention due to its potential applications in drug development and medicinal chemistry. The presence of a fluorobenzylidene moiety and a methylpiperidine ring system imparts distinct chemical and biological characteristics, making it a valuable candidate for further exploration.
The molecular structure of (E)-3-(4-Fluorobenzylidene)-1-methylpiperidin-4-one consists of a central piperidine ring substituted with a methyl group at the 1-position and an alpha,beta-unsaturated carbonyl group linked to a 4-fluorobenzyl moiety. This configuration suggests potential interactions with biological targets, including enzymes and receptors, which are critical for developing novel therapeutic agents. The fluorine atom in the benzyl group enhances the lipophilicity and metabolic stability of the compound, making it an attractive scaffold for drug design.
In recent years, there has been growing interest in the development of piperidine-based derivatives due to their favorable pharmacokinetic properties and binding affinity to various biological targets. Studies have demonstrated that piperidine derivatives can modulate neurotransmitter systems, making them promising candidates for treating neurological disorders. The introduction of fluorine into the benzylidene moiety further enhances the compound's potential as a pharmacophore, improving its interaction with biological macromolecules.
Current research in medicinal chemistry has focused on leveraging structural features like those found in (E)-3-(4-Fluorobenzylidene)-1-methylpiperidin-4-one to develop new drugs with improved efficacy and reduced side effects. The compound's ability to engage with multiple targets suggests its utility in multitarget drug design, a strategy that has shown promise in addressing complex diseases. Additionally, the fluorine atom's electronic properties can influence the compound's reactivity and binding affinity, providing a versatile tool for fine-tuning its biological activity.
The synthesis of (E)-3-(4-Fluorobenzylidene)-1-methylpiperidin-4-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The key steps include condensation reactions between 4-fluorobenzaldehyde and 1-methylpiperidine-4-one, followed by purification techniques such as column chromatography. Advances in synthetic methodologies have enabled more efficient production processes, allowing for larger-scale preparations needed for preclinical studies.
Evaluation of the pharmacological properties of (E)-3-(4-Fluorobenzylidene)-1-methylpiperidin-4-one has revealed intriguing findings that warrant further investigation. In vitro studies have shown that this compound exhibits moderate affinity for certain enzyme targets, suggesting potential therapeutic applications in areas such as central nervous system disorders and inflammation. The presence of the fluorine atom appears to enhance binding interactions, possibly through increased lipophilicity and reduced metabolic degradation.
The compound's chemical stability under various conditions is another area of interest. Fluorinated aromatic compounds are known for their enhanced stability against hydrolysis and oxidation, which can prolong their half-life in vivo. This stability is particularly important for drugs that require prolonged action or multiple dosing regimens. Additionally, the piperidine ring contributes to solubility and bioavailability characteristics that are favorable for drug development.
Future directions in research may involve exploring analogs of (E)-3-(4-Fluorobenzylidene)-1-methylpiperidin-4-one to optimize its pharmacological profile further. By modifying substituents on the piperidine ring or altering the fluoro aromatic moiety, researchers can fine-tune the compound's properties to achieve desired outcomes. Computational modeling techniques can also play a crucial role in predicting binding affinities and designing novel derivatives with enhanced activity.
The broader implications of this research extend beyond individual compounds to the advancement of drug discovery methodologies as a whole. The use of structurally diverse scaffolds like those found in piperidine derivatives provides a rich foundation for developing next-generation therapeutics. As our understanding of biological systems continues to grow, compounds such as (E)-3-(4-Fluorobenzylidene)-1-methylpiperidin-4-one will serve as valuable building blocks for innovative drug design strategies.
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